![molecular formula C18H14ClN3OS B2366663 3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536713-54-9](/img/structure/B2366663.png)
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of a pyrimido ring could potentially give this compound interesting biological activities. The ethylsulfanyl group and the chlorophenyl group could also influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include an indole ring (a fused benzene and pyrrole ring), a pyrimido ring (a six-membered ring with two nitrogen atoms), an ethylsulfanyl group (an ethyl group attached to a sulfur atom), and a chlorophenyl group (a benzene ring with a chlorine atom). The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. The indole and pyrimido rings might undergo electrophilic substitution reactions, while the ethylsulfanyl and chlorophenyl groups could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the aromatic rings and the various functional groups would likely make it relatively polar, which could influence its solubility, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Optical Properties
Research on chlorophyll derivatives and related compounds, like "Synthesis, optical properties and protonation of chlorophyll derivatives appending a pyridyl group in the C3-substituent" by Yamamoto & Tamiaki (2015), investigates the synthesis and optical characteristics of chlorophyll-a derivatives. These compounds, possessing pyridyl groups, show bathochromic shifts in their absorption spectra, attributed to intramolecular π-conjugation. This study suggests potential applications in optical materials and sensors due to the fluorescent properties of the derivatives in diluted solutions (Yamamoto & Tamiaki, 2015).
Conductive Materials
The research titled "Synthesis and Electronic Properties of Anthraquinone-, Tetracyanoanthraquinodimethane-, and Perylenetetracarboxylic Diimide-Functionalized Poly(3,4-ethylenedioxythiophenes)" by Segura et al. (2006) focuses on the modification of poly(3,4-ethylenedioxythiophene) (PEDOT) to enhance its electronic properties. The study introduces functionalized EDOT derivatives, showcasing the potential of these materials in organic electronic devices due to their improved redox properties (Segura et al., 2006).
Antimicrobial and Anticancer Agents
Another study, "Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents" by Hafez, El-Gazzar, & Al-Hussain (2016), demonstrates the synthesis of novel compounds with significant antimicrobial and anticancer activity. This suggests that structurally related compounds, including the one of interest, could have applications in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Antimicrobial Activity
The study "Molecular structure, spectroscopic, quantum chemical, topological, molecular docking and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone" by Sivakumar et al. (2021) delves into the molecular structure and properties of a compound, demonstrating its potential antimicrobial activity through both experimental and computational analysis. This indicates the importance of structural analysis and molecular docking studies in identifying potential biological activities of new compounds (Sivakumar et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes would depend on the particular target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the particular target and the structure of the derivative.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects would depend on the particular target and the structure of the derivative.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-2-24-18-21-15-13-8-3-4-9-14(13)20-16(15)17(23)22(18)12-7-5-6-11(19)10-12/h3-10,20H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZCLZILEPIJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
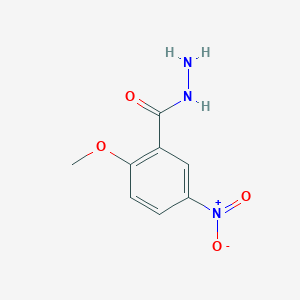
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)
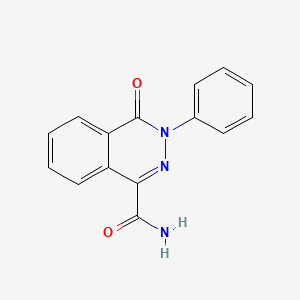
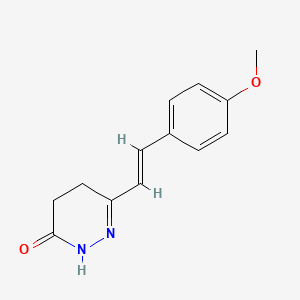
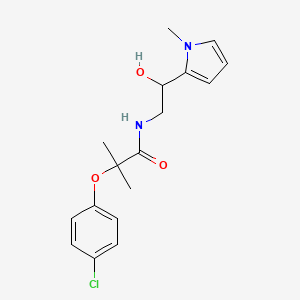

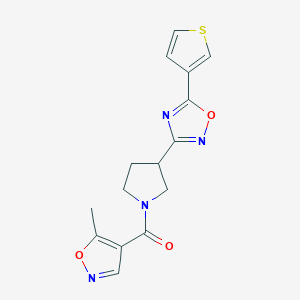

![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)
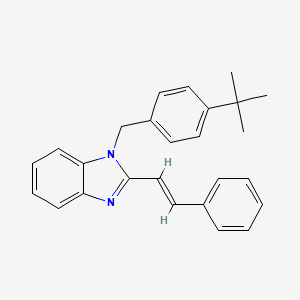

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)

